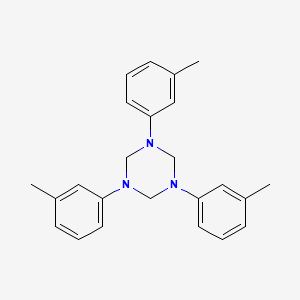
1-Heptyloxy-2-isobutoxy-ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Heptyloxy-2-isobutoxy-ethane is an organic compound characterized by its unique molecular structure, which includes a heptyloxy group and an isobutoxy group attached to an ethane backbone
Vorbereitungsmethoden
The synthesis of 1-Heptyloxy-2-isobutoxy-ethane can be achieved through several synthetic routes. One common method involves the reaction of heptanol with isobutyl bromide in the presence of a strong base, such as sodium hydride, to form the corresponding ether. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yields and purity of the product. Industrial production methods may involve similar reactions but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
1-Heptyloxy-2-isobutoxy-ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ether groups can be replaced by other nucleophiles under appropriate conditions. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptanoic acid and isobutyric acid, while reduction may produce heptanol and isobutanol.
Wissenschaftliche Forschungsanwendungen
1-Heptyloxy-2-isobutoxy-ethane has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its use as a model compound in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems and its interactions with biological membranes.
Industry: It is utilized in the production of specialty chemicals, coatings, and surfactants, owing to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Heptyloxy-2-isobutoxy-ethane involves its interaction with molecular targets and pathways within biological systems. The compound’s ether groups can participate in hydrogen bonding and hydrophobic interactions, influencing its solubility and reactivity. These interactions can affect cellular membranes, enzymes, and receptors, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in chemical synthesis, biological research, or therapeutic use.
Vergleich Mit ähnlichen Verbindungen
1-Heptyloxy-2-isobutoxy-ethane can be compared with other similar compounds, such as:
1-Octyloxy-2-isobutoxy-ethane: This compound has a similar structure but with an octyl group instead of a heptyl group, leading to differences in its physical and chemical properties.
1-Heptyloxy-2-methoxy-ethane:
1-Heptyloxy-2-ethoxy-ethane: This compound features an ethoxy group, which can influence its solubility and interactions with other molecules.
Eigenschaften
CAS-Nummer |
100799-16-4 |
|---|---|
Molekularformel |
C13H28O2 |
Molekulargewicht |
216.36 g/mol |
IUPAC-Name |
1-[2-(2-methylpropoxy)ethoxy]heptane |
InChI |
InChI=1S/C13H28O2/c1-4-5-6-7-8-9-14-10-11-15-12-13(2)3/h13H,4-12H2,1-3H3 |
InChI-Schlüssel |
VTRNOKNNLOFSPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOCCOCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


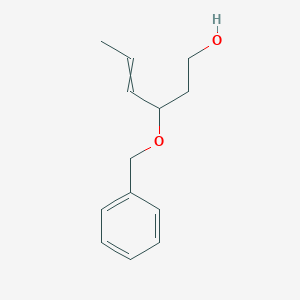

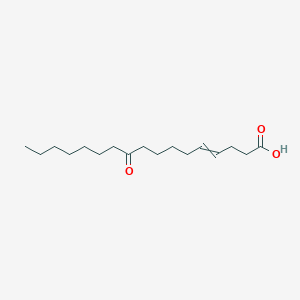
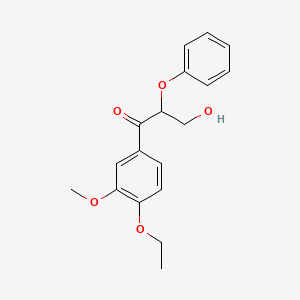

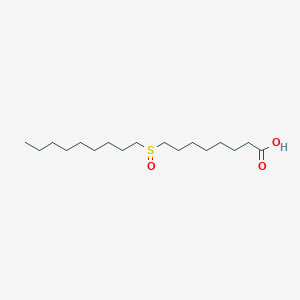

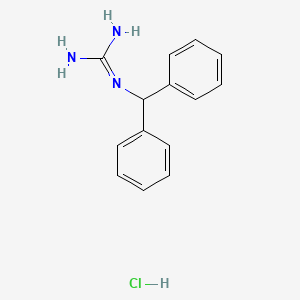
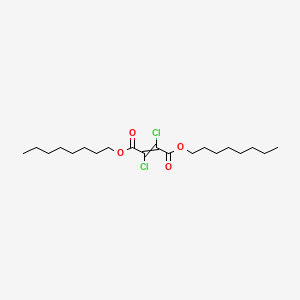
![4,5,9-Trihydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14333136.png)

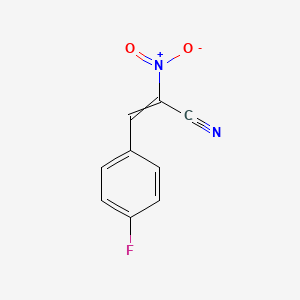
![1-[4-(Benzenesulfonyl)phenoxy]naphthalene](/img/structure/B14333154.png)
